molecular formula C6H6ClNS2 B13588170 2-(5-Chlorothiophen-2-YL)ethanethioamide

2-(5-Chlorothiophen-2-YL)ethanethioamide

Cat. No.: B13588170
M. Wt: 191.7 g/mol
InChI Key: HXNKHEQFSBQGJZ-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-YL)ethanethioamide is an organic compound with the molecular formula C6H6ClNS2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-YL)ethanethioamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-YL)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced ethanethioamide derivatives

    Substitution: Substituted thiophene derivatives

Scientific Research Applications

2-(5-Chlorothiophen-2-YL)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-YL)ethanethioamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromothiophen-2-YL)ethanethioamide: Similar structure with a bromine atom instead of chlorine.

    2-(5-Methylthiophen-2-YL)ethanethioamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(5-Chlorothiophen-2-YL)ethanethioamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H6ClNS2

Molecular Weight

191.7 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)ethanethioamide

InChI

InChI=1S/C6H6ClNS2/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H2,8,9)

InChI Key

HXNKHEQFSBQGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CC(=S)N

Origin of Product

United States

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